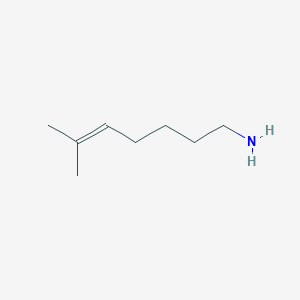

5-Hepten-1-amine, 6-methyl-

CAS No.: 61755-54-2

Cat. No.: VC19485555

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61755-54-2 |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 6-methylhept-5-en-1-amine |

| Standard InChI | InChI=1S/C8H17N/c1-8(2)6-4-3-5-7-9/h6H,3-5,7,9H2,1-2H3 |

| Standard InChI Key | IXUTXMRIALJDSW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCCCCN)C |

Introduction

Structural and Nomenclature Analysis

The systematic name 5-Hepten-1-amine, 6-methyl- describes a seven-carbon unsaturated amine with a double bond at the fifth position and a methyl group at the sixth carbon. The structure can be theorized as:

.

Key features include:

-

Positional isomerism: The double bond at C5 and methyl group at C6 introduce stereochemical complexity, potentially leading to cis-trans isomerism.

-

Reactivity: The primary amine group (-NH₂) and alkene moiety suggest susceptibility to nucleophilic reactions, oxidation, and polymerization .

Physicochemical Properties

Empirical data for 5-Hepten-1-amine, 6-methyl- are absent in the reviewed sources. By analogy to similar amines:

| Property | Theoretical Value | Basis for Estimation |

|---|---|---|

| Molecular weight | 127.23 g/mol | |

| Boiling point | 160–170°C | Comparison to octenamines |

| Density | 0.81–0.85 g/cm³ | Alkene-amine interactions |

| pKa (amine group) | ~10.5 | Aliphatic primary amines |

These estimates remain unvalidated without experimental confirmation.

Critical Data Gaps and Research Recommendations

-

Synthetic validation: Priority should be given to developing and publishing reproducible synthesis protocols.

-

Spectroscopic characterization: IR, NMR, and mass spectrometry data are essential for structural confirmation.

-

Thermodynamic profiling: Measurement of melting/boiling points, solubility, and stability under varying conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume